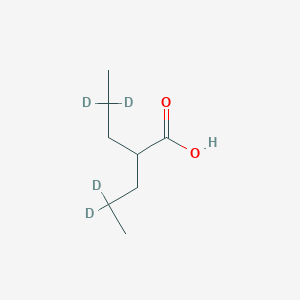
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid
説明
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid (2PPDA) is a synthetic acid that has been studied for its various biochemical and physiological effects. It has been used in scientific research applications due to its ability to interact with a variety of proteins and receptors, making it a useful tool for scientists.
科学的研究の応用
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has been studied for its ability to interact with various proteins and receptors. It has been used to study the effects of various drugs on their target proteins, as well as to study the effects of various hormones and neurotransmitters. It has also been used to study the effects of various diseases and disorders on the body. In addition, this compound has been used to study the effects of various environmental toxins on the body.
作用機序
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is believed to interact with various proteins and receptors in the body. It is believed that it binds to these proteins and receptors, which then triggers a cascade of reactions that lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to affect the metabolism of glucose, fatty acids, and amino acids. It has also been shown to affect the release of hormones and neurotransmitters, as well as to affect the expression of various genes. In addition, it has been shown to affect the immune system, as well as the cardiovascular and respiratory systems.
実験室実験の利点と制限
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid is a useful tool for scientists due to its ability to interact with various proteins and receptors. It is relatively easy to synthesize in pure form, and it is relatively stable in solution. However, it is important to note that this compound is not water soluble, which can limit its use in certain experiments. In addition, this compound is not approved for use in humans, so experiments involving human subjects must be conducted under strict safety protocols.
将来の方向性
2-(Propyl-2,2-D2)pentanoic-4,4-D2 acid has many potential future directions for research. It could be used to study the effects of various drugs on their target proteins and receptors. It could also be used to study the effects of various hormones and neurotransmitters on the body. Additionally, it could be used to study the effects of various diseases and disorders on the body, as well as the effects of various environmental toxins. Finally, it could be used to investigate the effects of various nutrients and dietary supplements on the body.
特性
IUPAC Name |
4,4-dideuterio-2-(2,2-dideuteriopropyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJJYAXOARWZEE-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CC(CC([2H])([2H])C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



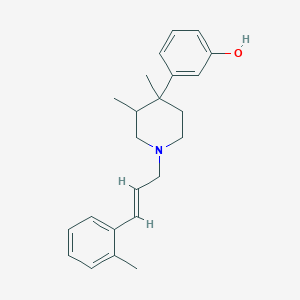


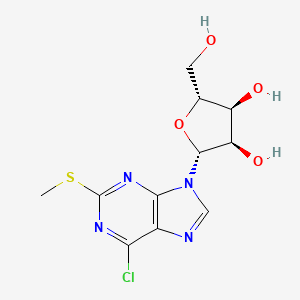
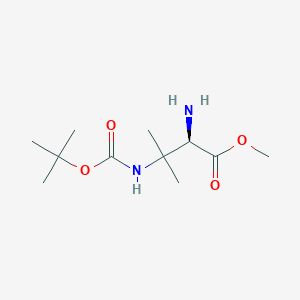


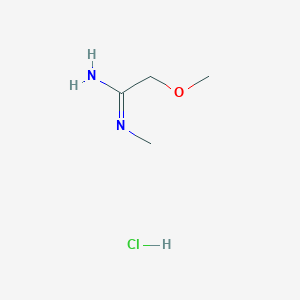
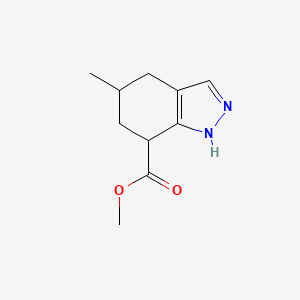
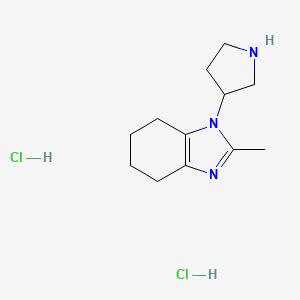
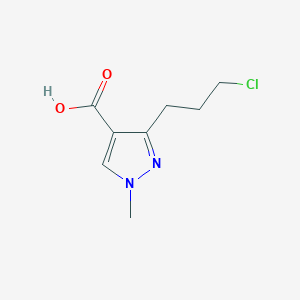
![1-{[1,2,4]Triazolo[1,5-a]pyrazin-5-yl}piperazine hydrochloride](/img/structure/B1433675.png)
![[3-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1433676.png)
